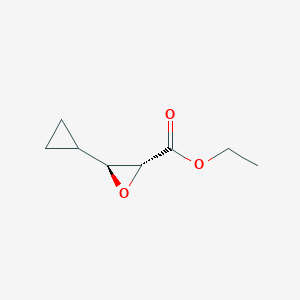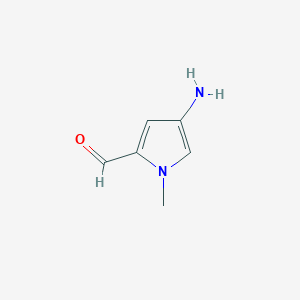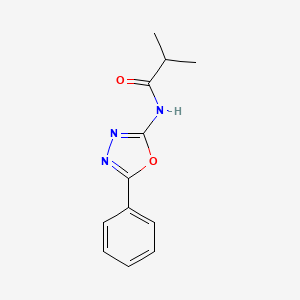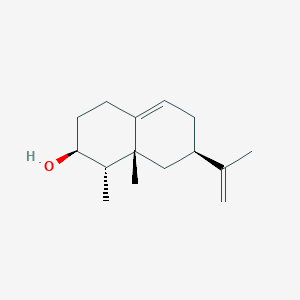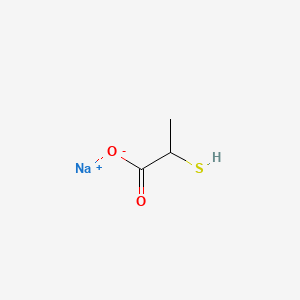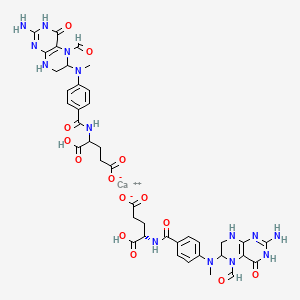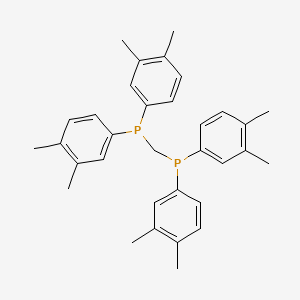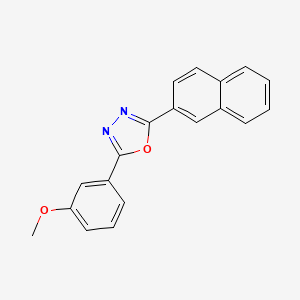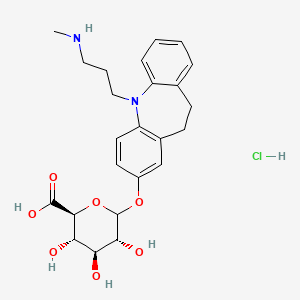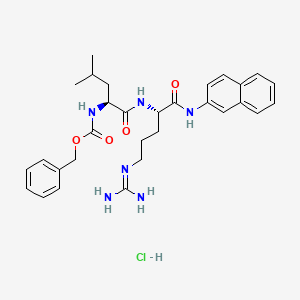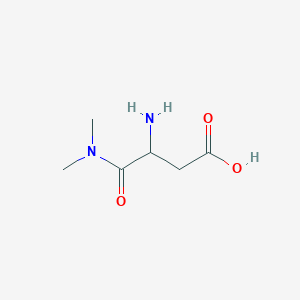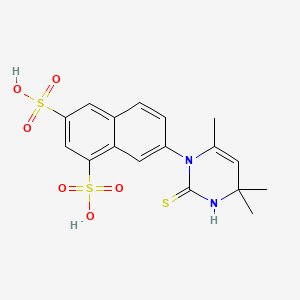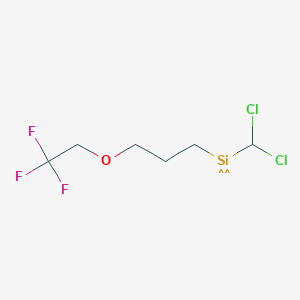
1-Ethyl-2-nitropyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-nitropyrrole is a heterocyclic aromatic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom and four carbon atoms The presence of a nitro group at the second position and an ethyl group at the first position makes this compound a unique derivative of pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-nitropyrrole can be synthesized through several methods. One common approach involves the reaction of 1-nitro-2-ethoxyethylene with α-amino ketones Another method involves the nitration of pyrrole derivatives using acetyl nitrate in acetic anhydride at low temperatures .
Industrial Production Methods: Commercial production of pyrrole derivatives, including this compound, often involves the fractional distillation of coal tar or the catalytic reaction of furan, ammonia, and water vapor over an alumina catalyst at high temperatures . These methods provide a scalable approach to producing pyrrole derivatives for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-nitropyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated pyrrole derivatives.
Scientific Research Applications
1-Ethyl-2-nitropyrrole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and antifungal agents.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-nitropyrrole involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes .
Comparison with Similar Compounds
2-Nitropyrrole: Similar structure but lacks the ethyl group, leading to different chemical properties.
3-Nitropyrrole: Nitro group at the third position, affecting its reactivity and biological activity.
1-Methyl-2-nitropyrrole: Methyl group instead of ethyl, influencing its lipophilicity and interaction with biological targets.
Uniqueness: 1-Ethyl-2-nitropyrrole’s unique combination of the nitro and ethyl groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it a compound of interest for further study and development.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-ethyl-2-nitropyrrole |
InChI |
InChI=1S/C6H8N2O2/c1-2-7-5-3-4-6(7)8(9)10/h3-5H,2H2,1H3 |
InChI Key |
NOQHSYHYGOYCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



